

Application Notes and Protocols for Detecting Protein Carbonylation with Cyanine5.5 Hydrazide

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Compound of Interest

Compound Name: Cyanine5.5 hydrazide dichloride

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Introduction

Protein carbonylation is an irreversible post-translational modification of proteins that serves as a major biomarker for oxidative stress. This modification, arising from the direct oxidation of amino acid side chains or the adduction of lipid peroxidation products, can lead to a loss of protein function and has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, diabetes, and aging. The detection and quantification of protein carbonylation are therefore crucial for understanding the mechanisms of oxidative damage and for the development of therapeutic interventions.

Cyanine5.5 (Cy5.5) hydrazide is a fluorescent probe designed for the specific detection of protein carbonyls. The hydrazide moiety reacts with aldehydes and ketones present on oxidized proteins to form a stable hydrazone bond, thereby covalently labeling the carbonylated proteins with the Cy5.5 fluorophore. This direct fluorescent labeling approach offers a sensitive and efficient alternative to traditional methods that rely on derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by immunoblotting.[1][2] The use of fluorescent hydrazides like Cy5.5 streamlines the detection process, allowing for direct in-gel visualization and quantification of carbonylated proteins, and is compatible with multiplexing techniques for comparative proteomic studies.[3][4]

These application notes provide detailed protocols for the use of Cyanine5.5 hydrazide in the detection of protein carbonylation, covering sample preparation, protein labeling, and analysis by 1D and 2D gel electrophoresis.

Product Information

Feature	Specification
Product Name	Cyanine5.5 Hydrazide
Molecular Formula	C ₄₀ H ₅₀ N ₃ O ₂ ⁺ (example)
Molecular Weight	~600-800 g/mol (varies by specific structure)
Excitation (max)	~675 nm
Emission (max)	~694 nm
Appearance	Dark blue solid
Solubility	Soluble in DMSO, DMF

Mechanism of Action

The detection of protein carbonylation using Cyanine5.5 hydrazide is based on the specific reaction between the hydrazide group (-NHNH₂) of the dye and the carbonyl groups (aldehydes and ketones) on the side chains of oxidized amino acid residues (e.g., proline, arginine, lysine, and threonine). This reaction forms a stable covalent hydrazone bond, effectively tagging the carbonylated protein with the highly fluorescent Cy5.5 dye.

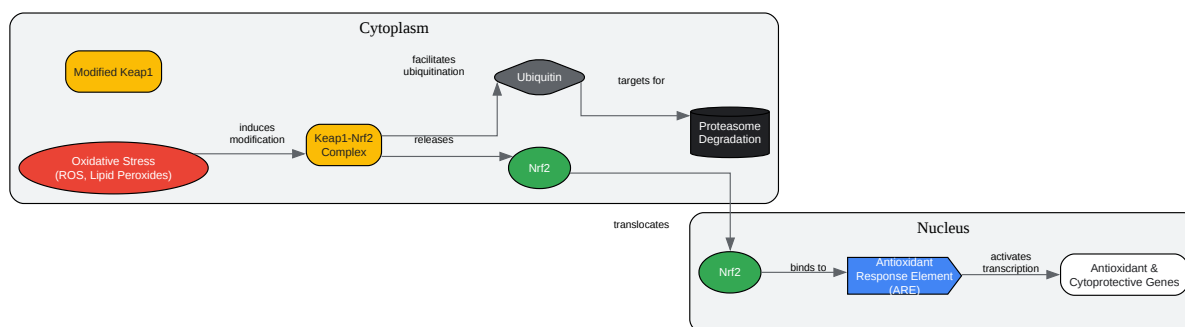
Quantitative Data Summary

The performance of fluorescent hydrazide probes in detecting protein carbonylation is characterized by high sensitivity and a broad dynamic range. While specific performance data for Cyanine5.5 hydrazide is not extensively published, data from analogous fluorescent hydrazide assays, such as those using rhodamine B hydrazide, provide an indication of the expected performance.

Parameter	Typical Performance of Fluorescent Hydrazide Assays	Reference Method (DNPH-based)
Sensitivity (Limit of Detection)	High (as low as 0.4 pmol of carbonyls)[5]	Moderate
Protein Requirement	Low (as little as 2.5 µg of protein)[5]	Higher (typically 10-50 µg)
Assay Time	Short (labeling in 1-2 hours)[5]	Long (includes derivatization, blotting, and immunodetection)
Dynamic Range	Wide	Moderate
Multiplexing Capability	Yes (with other fluorescent hydrazides)[3]	No

Signaling Pathway: Oxidative Stress and the Keap1-Nrf2 Pathway

Protein carbonylation is a direct consequence of oxidative stress. A key signaling pathway involved in the cellular response to oxidative stress is the Keap1-Nrf2 pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress, reactive oxygen species (ROS) can lead to the modification of cysteine residues on Keap1. This modification, as well as protein carbonylation of Keap1 itself, disrupts the Keap1-Nrf2 interaction. As a result, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.

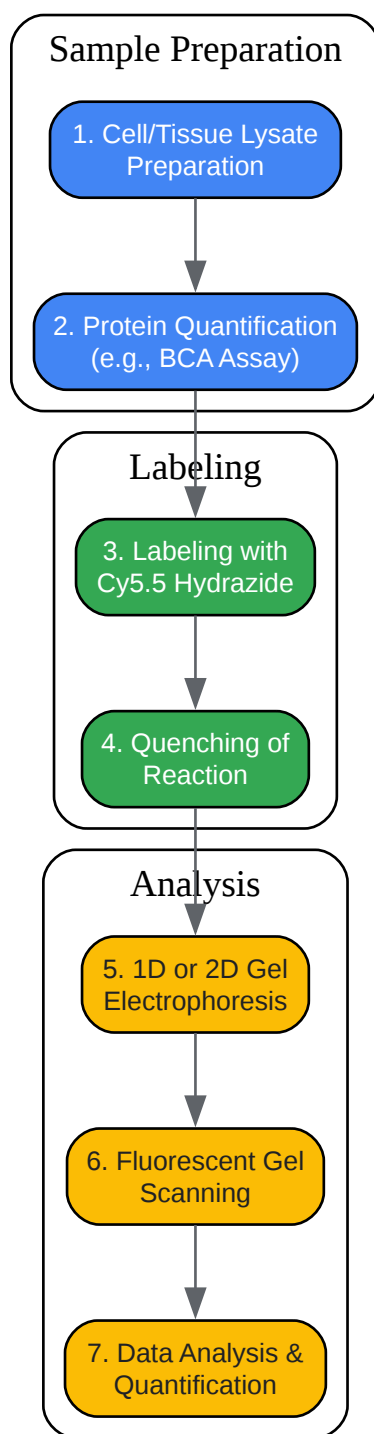


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Diagram 1: The Keap1-Nrf2 signaling pathway in response to oxidative stress.

Experimental Workflow

The overall workflow for the detection of carbonylated proteins using Cyanine5.5 hydrazide involves sample preparation, protein labeling, separation of labeled proteins by gel electrophoresis, and visualization and quantification of the fluorescent signal.



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